molecular formula C17H15ClN2O3 B5571792 5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5571792
M. Wt: 330.8 g/mol
InChI Key: CNABKBWYVYVIJI-UHFFFAOYSA-N
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Description

5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agricultural chemistry. The presence of both chloro and methoxy substituents on the phenyl rings contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenols.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia in the presence of a base.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

    Agricultural Chemistry: It can be used in the development of new agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.

    Materials Science: Its electronic properties can be exploited in the design of organic semiconductors or light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-hydroxyphenyl)-1,2,4-oxadiazole

Uniqueness

The unique combination of chloro and methoxy substituents on the phenyl rings of 5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-11-9-13(18)5-8-15(11)22-10-16-19-17(20-23-16)12-3-6-14(21-2)7-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNABKBWYVYVIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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